molecular formula C18H20N2O2 B2848460 N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide CAS No. 331863-44-6

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B2848460
CAS RN: 331863-44-6
M. Wt: 296.37
InChI Key: ZRFSPNMESAYTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It is a potent analgesic that has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. However, due to its high abuse potential and dangerous side effects, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of downstream signaling pathways that result in pain relief. It also has an effect on the release of neurotransmitters such as dopamine, which can lead to feelings of euphoria and reward.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects, with a potency similar to that of morphine. It also has a high potential for abuse and dependence, with users reporting feelings of euphoria and relaxation. However, it can also cause dangerous side effects such as respiratory depression, which can be fatal in high doses.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying this system. However, its high potential for abuse and dangerous side effects make it a challenging compound to work with in a laboratory setting.

Future Directions

There are several directions that future research on N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide could take. One area of interest is the development of new opioid analgesics that have fewer side effects and a lower potential for abuse. Another area of research could focus on the development of new therapies for opioid addiction, which is a growing problem in many parts of the world. Finally, more research could be done to better understand the mechanisms of action of this compound and other opioids, which could lead to the development of new treatments for pain and addiction.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 1-(3,4-dimethylphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 1-(3,4-dimethylphenyl)-2-amino-propane. The final step involves the reaction of this compound with benzylchloroformate to form this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated the effects of this compound on other opioid receptors, such as the delta and kappa receptors.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSPNMESAYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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